2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid

Description

The exact mass of the compound this compound is 146.05790880 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPFVBLDYBXHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977665 | |

| Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62075-55-2 | |

| Record name | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-dimethyl-1,3-dioxolane-4-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, synthesis, reactivity, and applications of this compound, a pivotal chiral building block in modern organic synthesis.

Introduction: A Versatile Chiral Synthon

This compound, often referred to as isopropylidene-D-glyceric acid, is a derivative of glyceric acid, a classic molecule belonging to the "chiral pool."[1] Its significance in synthetic chemistry stems from its role as an enantiomerically pure precursor that provides a stable, protected diol functionality while allowing for a wide range of transformations at its carboxylic acid group.[1] The formation of the 2,2-dimethyl-1,3-dioxolane ring, an acetonide, is a standard and robust method for protecting 1,2-diols. This protection strategy unmasks the reactivity of the carboxylic acid, making the molecule a valuable intermediate in the synthesis of complex, biologically active compounds, including pharmaceuticals.[1][2]

Core Chemical Structure and Physicochemical Properties

The foundational structure of this molecule features a five-membered dioxolane ring with two methyl groups at the C2 position and a carboxylic acid group at the C4 position. This arrangement imparts conformational rigidity, which is crucial for directing the stereochemical outcomes of subsequent reactions.[1]

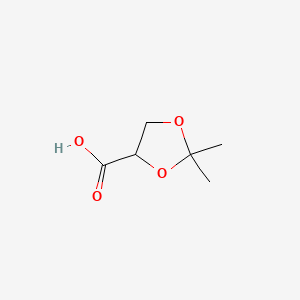

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 5736-06-1 / 62075-55-2 | [3][4][5][6] |

| Molecular Formula | C₆H₁₀O₄ | [3][4] |

| Molecular Weight | 146.14 g/mol | [3][4] |

| Appearance | White solid or Pale-yellow to Yellow-brown Liquid | [4][5] |

| pKa | 3.12 ± 0.40 (Predicted) | [4] |

| SMILES | CC1(OCC(O1)C(=O)O)C | [3] |

| InChI | InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) | [3][5] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [5] |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic fingerprint.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by features characteristic of a carboxylic acid. A very broad absorption is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxyl group.[7] A sharp, strong absorption peak appears around 1700-1760 cm⁻¹, which is indicative of the C=O (carbonyl) stretch.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹³C NMR : Based on data for the methyl ester, the carbonyl carbon of the carboxylic acid is expected to resonate around 170-180 ppm.[10] The quaternary carbon of the acetonide (C2) would appear near 110 ppm, while the carbons of the dioxolane ring (C4 and C5) would be found in the 65-80 ppm region. The two methyl carbons would produce signals in the 20-30 ppm range.[10]

-

Mass Spectrometry (MS) : In mass spectrometry, carboxylic acid derivatives commonly undergo cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺), which often represents the base peak.[8] For this compound, the fragmentation pattern would likely show a prominent peak corresponding to the loss of the carboxyl group (•COOH). Further fragmentation of the dioxolane ring is also expected.[11] The mass spectrum of the methyl ester derivative shows characteristic fragmentation patterns that can be used as a reference.[12]

Synthesis and Chemical Reactivity

Synthetic Methodologies

The synthesis of this compound is typically achieved through straightforward, high-yielding reactions from readily available starting materials.

Method 1: Hydrolysis of the Methyl Ester A common and efficient route involves the saponification of the corresponding methyl ester, (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester.[13]

Caption: Workflow for the synthesis of the target acid via hydrolysis.

Experimental Protocol: Ester Hydrolysis [13]

-

Dissolve (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester (1.8 g, 11.24 mmol) in tetrahydrofuran (THF, 20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution (20 mL) of lithium hydroxide monohydrate (0.71 g, 16.9 mmol) dropwise over 10 minutes.

-

Allow the reaction to stir at this temperature and monitor for completion using an appropriate technique (e.g., TLC).

-

Upon completion, perform an acidic workup to protonate the carboxylate and extract the product.

Method 2: Oxidation of the Primary Alcohol An alternative synthesis involves the oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol using an oxidizing agent like RuCl₃ with a co-oxidant.[6]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its reactivity profile. The dioxolane group is stable under a variety of conditions, allowing the carboxylic acid to undergo numerous transformations without disturbing the chiral center.

-

As a Chiral Building Block : The molecule serves as a cornerstone for introducing stereochemistry into larger, more complex molecules. Its derivatives, such as the corresponding aldehyde and esters, are pivotal intermediates.[1] For example, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is a key intermediate in the synthesis of the anti-tumor drug gemcitabine.[2]

-

Reactions at the Carboxyl Group : The carboxylic acid functionality can be readily converted into other groups:

-

Esters : Through Fischer esterification or reaction with alkyl halides.

-

Amides : By coupling with amines using standard peptide coupling reagents (e.g., EDC·HCl).[14]

-

Alcohols : Via reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Acyl Halides : Using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Applications in Research and Development

The unique structural and chemical properties of this compound and its derivatives make them indispensable in several areas of chemical science.

-

Pharmaceutical Synthesis : The core structure is a recurring motif in many biologically active compounds. Its role as an intermediate for the anticancer drug gemcitabine is a prime example of its importance in medicine.[2]

-

Natural Product Synthesis : Chiral building blocks are essential for the total synthesis of complex natural products. The methyl ester derivative has been used to construct the key tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin.[15]

Safety and Handling

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

Table 2: Summary of Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][16] |

| Signal Word | Warning / Danger | [5][16] |

| Precautions for Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. | [16][17][18] |

| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. For long-term stability, store in a freezer at -20°C. | [5][17][18][19] |

| Incompatible Materials | Strong oxidizing agents, acids. | [19] |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[5][16][17]

References

- 1. This compound | 62075-55-2 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 5736-06-1 [sigmaaldrich.com]

- 6. This compound | 5736-06-1 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 1H NMR [m.chemicalbook.com]

- 10. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 13C NMR [m.chemicalbook.com]

- 11. One moment, please... [revroum.lew.ro]

- 12. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) MS [m.chemicalbook.com]

- 13. (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. (S)-(-)-2,2-二甲基-1,3-二氧戊环-4-羧酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 16. aksci.com [aksci.com]

- 17. combi-blocks.com [combi-blocks.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid: A Cornerstone Chiral Building Block

Introduction

In the landscape of modern stereoselective synthesis, the strategic use of readily available chiral molecules is paramount. (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, a derivative of D-glyceraldehyde, stands as a quintessential example of a "chiral pool" building block. Its rigid, stereodefined framework, combined with versatile functional handles, has established it as a valuable precursor in the synthesis of complex pharmaceuticals, including antiviral and anticancer agents. The dioxolane moiety serves as a robust protecting group for a vicinal diol, allowing for selective manipulation of the carboxylic acid group and subsequent transformations.

This technical guide provides an in-depth analysis of the structure, synthesis, and application of (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid for researchers, scientists, and professionals in drug development. We will explore the causality behind synthetic strategies, detail validated experimental protocols, and illustrate its synthetic utility through key case studies, grounding all claims in authoritative references.

Chapter 1: Molecular Structure and Physicochemical Properties

Stereochemistry and Structural Elucidation

The unequivocal structure of (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is defined by the (R) stereocenter at the C4 position of the dioxolane ring. This chirality is derived from its parent chiral pool starting material. The five-membered dioxolane ring exists in a puckered envelope conformation, which places the C4 carboxylic acid substituent in a pseudo-equatorial position to minimize steric strain. This defined spatial arrangement is critical for its utility in asymmetric synthesis, where it can direct the stereochemical outcome of subsequent reactions.

The IUPAC name for this compound is (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.[1] Its structure is confirmed through standard spectroscopic methods.

Physicochemical Properties

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| CAS Number | 114746-70-2 | [2] |

| Appearance | Pale-yellow to Yellow-brown Liquid or White Solid | [3][4] |

| Boiling Point | 244.2 ± 35.0 °C (Predicted) | [2] |

| pKa | 3.12 ± 0.40 (Predicted) | [2][3] |

| Density | 1.203 ± 0.06 g/cm³ (Predicted) | [2] |

| SMILES | CC1(C)OC--INVALID-LINK--C(=O)O | [5] |

| InChI Key | OZPFVBLDYBXHAF-RXMQYKEDSA-N | [5] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [4] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the molecular framework. The two methyl groups on the acetal moiety (C2) typically appear as two singlets around 1.4-1.5 ppm due to their diastereotopic nature. The protons on the dioxolane ring (C4 and C5) will appear as multiplets in the 4.0-4.5 ppm region. A broad singlet corresponding to the carboxylic acid proton (COOH) is expected further downfield, typically above 10 ppm, though its visibility can depend on the solvent and concentration.

-

¹³C NMR: The carbon spectrum provides clear evidence of the structure.[1] Key signals include the quaternary acetal carbon (C2) around 110 ppm, the two methyl carbons around 25-27 ppm, the C4 and C5 carbons of the dioxolane ring between 65-75 ppm, and the carbonyl carbon of the carboxylic acid appearing downfield, typically in the range of 170-180 ppm.[1]

-

Mass Spectrometry: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight confirmation. A common fragmentation pattern involves the loss of a methyl group ([M-15]⁺) from the acetonide, which is a characteristic fragmentation for this moiety.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹. A sharp, intense C=O stretching absorption will be present around 1700-1750 cm⁻¹.

Chapter 2: Synthesis and Manufacturing

The Chiral Pool Strategy

(R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is a product of the "chiral pool" synthesis paradigm. This strategy leverages naturally occurring, enantiomerically pure compounds as inexpensive starting materials to build complex chiral molecules, thereby avoiding costly asymmetric synthesis or resolution steps. The stereocenter in the final product is directly inherited from the starting material.

Caption: The Chiral Pool Synthesis paradigm for the target molecule.

Validated Synthetic Protocol: Hydrolysis of Methyl Ester

A highly reliable and scalable method to produce the title compound is through the hydrolysis of its corresponding methyl ester, methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. The ester is readily available and the hydrolysis proceeds in high yield.[2] The use of lithium hydroxide (LiOH) is deliberate; it is a strong nucleophile for saponification but is less prone to cause side reactions compared to sodium or potassium hydroxide in some sensitive substrates. The reaction is run at 0°C to control exothermicity and ensure high selectivity.

Experimental Protocol: Synthesis via Ester Hydrolysis [2]

-

Dissolution: Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.8 g, 11.24 mmol) in tetrahydrofuran (THF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Hydrolysis: Prepare a solution of lithium hydroxide monohydrate (0.71 g, 16.9 mmol) in water (20 mL). Slowly add this aqueous solution dropwise to the stirred THF solution over 10 minutes, maintaining the temperature at 0°C.

-

Reaction: Continue stirring the reaction mixture at 0°C for 1 hour.

-

Work-up (Quench & Separate): Dilute the reaction mixture with water (50 mL) and perform an extraction with ethyl acetate (50 mL) to remove any unreacted starting material. The product, as a carboxylate salt, will remain in the aqueous layer. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 using 10 M phosphoric acid. The use of a non-volatile acid like phosphoric acid is advantageous as it simplifies the removal of solvent later.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (4 x 50 mL). The protonated carboxylic acid is now soluble in the organic phase.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (yields typically ~97%).[2] The product is often of sufficient purity for direct use in subsequent steps.

Caption: Workflow for the synthesis via ester hydrolysis.

Chapter 3: Applications in Asymmetric Synthesis and Drug Development

The synthetic value of (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid lies in its dual functionality. The carboxylic acid can be converted into a wide range of other functional groups (amides, esters, alcohols, aldehydes), while the protected diol can be revealed under acidic conditions at a later synthetic stage.

Case Study: Precursor to Antiviral Nucleoside Analogues

Chiral dioxolane derivatives are crucial components of several antiviral drugs. The title compound and its close relatives are used in the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs). For instance, it serves as a key building block for l-BHDU, a potent inhibitor of the varicella-zoster virus (VZV).[5][7] The synthesis involves coupling the chiral dioxolane moiety with a nucleobase to construct the final drug molecule.[5][7]

Case Study: Intermediate for Anticancer Therapeutics

The corresponding aldehyde, (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, is a direct synthetic descendant of the title carboxylic acid (via reduction). This aldehyde is a key intermediate in the synthesis of Gemcitabine, a pyrimidine nucleoside analogue used to treat various cancers, including pancreatic cancer.[8] The stereochemistry of the dioxolane precursor is essential for the biological activity of the final drug.

Caption: Synthetic relationships and utility of the core molecule.

Conclusion

(R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is more than a simple chemical reagent; it is a testament to the power and efficiency of chiral pool synthesis. Its rigid, stereodefined structure and versatile functional groups provide a reliable and economic starting point for the synthesis of high-value, enantiomerically pure molecules. For researchers in drug discovery and process development, a thorough understanding of its properties, synthesis, and reactive potential is a critical asset in the rapid and efficient construction of novel therapeutic agents. This guide has provided a comprehensive overview, grounded in established protocols and applications, to empower scientists in leveraging this cornerstone building block to its full potential.

References

- 1. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid CAS#: 114746-70-2 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 5736-06-1 [sigmaaldrich.com]

- 5. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2 S,4 S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) MS spectrum [chemicalbook.com]

- 7. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Chiral Building Block

In the landscape of modern pharmaceutical development and asymmetric synthesis, the demand for enantiomerically pure starting materials is paramount.[1][2] The biological activity of a drug molecule is often intrinsically linked to its stereochemistry, making the synthesis of single-enantiomer drugs a critical focus for improving efficacy and reducing side effects. (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, a derivative of L-tartaric acid, has emerged as a important and versatile chiral building block. Its rigid, protected structure provides a reliable stereochemical foundation for the synthesis of complex chiral molecules, from natural products to novel therapeutic agents. This guide offers an in-depth exploration of its properties, synthesis, and applications, providing researchers and drug development professionals with the technical insights necessary to effectively utilize this key chiral intermediate.

Core Properties: A Quantitative Overview

The physical and chemical properties of (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid are fundamental to its application in organic synthesis. A comprehensive understanding of these characteristics is essential for designing and optimizing reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 102045-96-5 | [3][4][5] |

| Molecular Formula | C6H10O4 | [5][6] |

| Molecular Weight | 146.14 g/mol | [6] |

| Appearance | White solid | [7] |

| pKa | 3.12 ± 0.40 (Predicted) | [7] |

Synthesis and Stereochemical Integrity

The primary route to (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid leverages the readily available and inexpensive chiral pool starting material, L-tartaric acid. The synthesis involves the protection of the vicinal diols as an acetonide, a robust protecting group that is stable to a wide range of reaction conditions.

General Synthetic Workflow

The synthesis is a straightforward two-step process:

-

Acetonide Formation: L-tartaric acid is reacted with acetone in the presence of an acid catalyst to form the corresponding 4,5-dicarboxylic acid.

-

Selective Monodecarboxylation: The resulting diacid undergoes a selective monodecarboxylation to yield the target molecule.

Caption: General synthetic workflow for (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.

Detailed Experimental Protocol: Acetonide Protection of L-Tartaric Acid

This protocol describes the formation of the dioxolane ring, a critical step in the synthesis.

Materials:

-

L-Tartaric acid

-

Acetone (anhydrous)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Suspend L-tartaric acid in a sufficient volume of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a suitable base (e.g., sodium bicarbonate).

-

Filter the mixture to remove any inorganic salts and dry the filtrate over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid, which can be used in the next step without further purification.

Applications in Drug Discovery and Asymmetric Synthesis

The utility of (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid as a chiral building block is extensive. Its stereochemically defined structure and functional handles (a carboxylic acid and a protected diol) allow for its incorporation into a variety of complex molecular architectures.

Key Applications:

-

Synthesis of Chiral Ligands: The carboxylic acid functionality can be readily converted to amides, esters, and other functional groups to generate chiral ligands for asymmetric catalysis.

-

Precursor to Chiral Alcohols and Aldehydes: Reduction of the carboxylic acid provides access to the corresponding chiral alcohol, (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, which can be further oxidized to the aldehyde. These are valuable intermediates in their own right.

-

Incorporation into Bioactive Molecules: The dioxolane moiety can be found in the structure of various biologically active compounds, where its stereochemistry is crucial for target binding. For instance, related chiral dioxolanes serve as key intermediates in the synthesis of antiviral and anticancer nucleoside analogues. A notable example is the use of the corresponding (R)-aldehyde in the synthesis of the chemotherapy drug Gemcitabine.[8]

Workflow: Derivatization to Key Chiral Intermediates

References

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | 102045-96-5 [chemicalbook.com]

- 4. 102045-96-5|(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. (4S)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID | CAS 102045-96-5 [matrix-fine-chemicals.com]

- 6. (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 11126405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [wap.guidechem.com]

Physical and chemical properties of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

An In-depth Technical Guide to 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile chiral building block and key intermediate in synthetic organic chemistry. With full editorial control, this document is structured to deliver not just data, but also field-proven insights into the causality behind experimental choices and applications. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound. All data and protocols are grounded in authoritative sources to ensure scientific integrity.

Introduction and Significance

This compound is a carboxylic acid derivative of glycerol, where the 1,2-hydroxyl groups are protected as a dimethyl ketal, also known as an acetonide or isopropylidene ketal. This structural motif makes it a valuable chiral synthon, particularly in the synthesis of complex molecules where stereochemistry is crucial. The dioxolane ring serves as a robust protecting group for the vicinal diol, which can be selectively removed under acidic conditions.

The compound exists as a racemic mixture or as individual (R) and (S) enantiomers, each playing a vital role in asymmetric synthesis. Its derivatives are key intermediates in the production of various biologically active molecules. For instance, the related aldehyde, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a critical intermediate for the synthesis of gemcitabine, an anti-tumor drug.[1] This underscores the importance of the 2,2-dimethyl-1,3-dioxolane scaffold in medicinal chemistry.

This guide will delve into its fundamental properties, reactivity, synthesis, and analytical protocols, providing a holistic view for laboratory application.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that physical properties such as appearance may vary depending on the specific enantiomeric form and purity.

General and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₆H₁₀O₄ | PubChem[2] |

| Molecular Weight | 146.14 g/mol | PubChem[2] |

| Canonical SMILES | CC1(OCC(O1)C(=O)O)C | PubChem[2] |

| InChI Key | OZPFVBLDYBXHAF-UHFFFAOYSA-N | PubChem[2][3] |

| CAS Number | 62075-55-2 (racemic), 5736-06-1 | PubChem[2], Sigma-Aldrich[3] |

| pKa (Predicted) | 3.12 ± 0.40 | Guidechem[4] |

Physical Properties

| Property | Value | Source |

| Appearance | Pale-yellow to Yellow-brown Liquid or White Solid | Sigma-Aldrich[3], Guidechem[4] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Sigma-Aldrich[3] |

Note: The discrepancy in physical form (liquid vs. solid) may be attributed to the specific isomer or purity of the sample.

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹H NMR: The proton NMR spectrum would characteristically show signals for the two diastereotopic methyl protons of the isopropylidene group, the protons on the dioxolane ring, and the acidic proton of the carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum provides key signals for the carboxyl carbon (~175 ppm), the quaternary carbon of the acetal (~110 ppm), the carbons of the dioxolane ring, and the two methyl carbons.[2]

-

Mass Spectrometry (MS): Mass spectral analysis can confirm the molecular weight of the compound. For instance, LC-MS analysis has shown a mass-to-charge ratio (m/z) of 147.4 corresponding to the [M+H]⁺ ion.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a strong C=O stretch for the carbonyl group (~1700-1750 cm⁻¹).

Chemical Properties, Synthesis, and Reactivity

Synthesis Pathways

This compound is typically synthesized via two primary routes: hydrolysis of its corresponding ester or oxidation of the primary alcohol.

A. Hydrolysis of Methyl Ester: This is a common and efficient method, particularly for producing specific enantiomers if the starting ester is chirally pure.

B. Oxidation of Primary Alcohol: This route involves the oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol. Various oxidizing agents can be employed.

Key Reactivity

The reactivity is dominated by the two functional groups: the carboxylic acid and the dioxolane ring.

-

Carboxylic Acid Group: Undergoes typical reactions such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol.

-

Dioxolane Ring (Acetonide Protection): Stable to basic and neutral conditions but is readily cleaved under aqueous acidic conditions to deprotect the vicinal diol (glyceric acid). This lability is a cornerstone of its utility in multi-step synthesis.

Experimental Protocol: Synthesis from Methyl Ester

This protocol describes the saponification of (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester to yield the target carboxylic acid.[6]

Objective: To synthesize (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.

Materials:

-

(R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester (1.8 g, 11.24 mmol)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (0.71 g, 16.9 mmol)

-

Tetrahydrofuran (THF), 20 mL

-

Deionized Water, 20 mL

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask and dropping funnel

Procedure:

-

Dissolution: Dissolve the methyl ester (1.8 g) in THF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

-

Reagent Preparation: In a separate beaker, prepare an aqueous solution of lithium hydroxide monohydrate by dissolving 0.71 g in 20 mL of water.

-

Reaction: Slowly add the aqueous lithium hydroxide solution dropwise to the cooled THF solution over a period of 10 minutes.

-

Monitoring: Stir the reaction mixture at 0°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, proceed with an appropriate aqueous workup, typically involving acidification to protonate the carboxylate followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Causality:

-

Lithium Hydroxide: A strong base used for saponification (hydrolysis) of the ester. It is preferred over NaOH or KOH in some cases due to its better solubility in mixed aqueous-organic solvents.

-

THF/Water Solvent System: THF ensures the organic ester is soluble, while water is required to dissolve the LiOH and for the hydrolysis reaction itself.

-

0°C Reaction Temperature: The reaction is run at a reduced temperature to control the rate of hydrolysis and minimize potential side reactions, such as the opening of the dioxolane ring which can be sensitive to harsh conditions.

Safety and Handling

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H302: Harmful if swallowed.[3]

-

H318: Causes serious eye damage.[3]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[7] Avoid breathing mist or vapor.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[8] For long-term stability, store in a freezer under an inert atmosphere at -20°C.[3]

Conclusion

This compound is a compound of significant synthetic utility. Its well-defined physical and chemical properties, combined with the predictable reactivity of its functional groups, make it an indispensable tool for chemists, particularly in the fields of asymmetric synthesis and drug discovery. The ability to act as a protected form of glyceric acid allows for complex molecular manipulations, cementing its role as a high-value chemical intermediate. Proper understanding of its handling, reactivity, and analytical characteristics, as detailed in this guide, is paramount for its effective and safe application in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5736-06-1 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 5736-06-1 [chemicalbook.com]

- 6. (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. combi-blocks.com [combi-blocks.com]

Discovery and history of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

An In-Depth Technical Guide to 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid: From Historical Discovery to Modern Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chiral building block derived from the chiral pool. The document traces the historical origins of its core structural motif—the acetonide protecting group—to the pioneering work of Emil Fischer in carbohydrate chemistry. It delves into the strategic importance of this compound in asymmetric synthesis, highlighting its derivation from readily available natural products like tartaric acid. Detailed protocols for its synthesis and characterization are presented, alongside a critical discussion of its application as a key intermediate in the synthesis of high-value pharmaceutical agents, most notably the anticancer drug gemcitabine. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the history, synthesis, and application of this important chiral synthon.

Historical Perspective: The Genesis of a Chiral Building Block

The story of this compound is intrinsically linked to two fundamental concepts in organic chemistry: the use of protecting groups and the strategy of "chiral pool" synthesis.

The Dawn of Protecting Group Chemistry: Emil Fischer and the Acetonide

The late 19th century witnessed groundbreaking advancements in the understanding of stereochemistry, largely driven by the work of Emil Fischer on carbohydrates.[1] Faced with the challenge of selectively reacting one of multiple hydroxyl groups in sugars, Fischer pioneered the use of protecting groups to temporarily block reactive sites.[2] In what can be considered the birth of modern protecting group strategy, Fischer and his contemporaries discovered that vicinal diols could be reacted with acetone in the presence of an acid catalyst to form a cyclic ketal, a structure now commonly referred to as an acetonide or isopropylidene ketal.[3] This reaction was reversible under acidic conditions, allowing for the facile removal of the protecting group after other synthetic transformations had been performed. This seminal work laid the foundation for the widespread use of acetonides as robust and reliable protecting groups for 1,2- and 1,3-diols in the synthesis of complex molecules.[4]

The Chiral Pool: Nature's Gift to Asymmetric Synthesis

The concept of the "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules.[5] This strategy elegantly bypasses the need for often complex and costly asymmetric induction or resolution steps. Key contributors to the chiral pool include amino acids, terpenes, and carbohydrates.[6]

Tartaric acid, a dicarboxylic acid found in grapes and other fruits, is a cornerstone of the chiral pool.[7] Its two stereogenic centers and C2 symmetry make it an exceptionally versatile starting material for the synthesis of a wide array of chiral compounds. This compound is a direct and powerful illustration of the chiral pool concept, as it is readily synthesized from tartaric acid, preserving the natural stereochemistry in a synthetically useful form.[7]

Synthesis of this compound

The most common and economically viable route to this compound and its derivatives is from tartaric acid. The synthesis involves the protection of the diol functionality as an acetonide.

Synthesis from Tartaric Acid

The direct synthesis from tartaric acid involves the acid-catalyzed reaction with acetone or an acetone equivalent like 2,2-dimethoxypropane. This reaction forms the dioxolane ring, protecting the diol and leaving the carboxylic acid groups available for further modification.

Caption: General synthetic pathway from L-(+)-tartaric acid.

A more common laboratory-scale synthesis involves the preparation of the corresponding methyl ester, which can then be hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis of (R,R)-Dimethyl O,O-isopropylidenetartrate

This protocol is adapted from a procedure reported in Organic Syntheses.[8]

Step 1: Acetonide Formation

-

Under an inert atmosphere, dissolve (R,R)-dimethyl tartrate (89.1 g, 0.5 mol) in acetone (900 mL) in a 2-L two-necked, round-bottomed flask equipped with a magnetic stirrer.

-

To the clear solution, add boron trifluoride diethyl etherate (82.5 mL, 48% solution, 0.31 mol) dropwise over 30–40 minutes at room temperature.

-

Stir the reaction mixture for 12-18 hours at room temperature.

-

Cool the mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation under reduced pressure to obtain (R,R)-dimethyl O,O-isopropylidenetartrate as a colorless oil.

Experimental Protocol: Hydrolysis to (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

This is a general procedure for the hydrolysis of the corresponding methyl ester.[9][10]

Step 1: Saponification

-

Dissolve (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester (e.g., 1.8 g, 11.24 mmol) in a mixture of tetrahydrofuran (20 mL) and water (20 mL) in a round-bottomed flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium hydroxide monohydrate (0.71 g, 16.9 mmol) in water (10 mL) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Caption: Workflow for the hydrolysis of the methyl ester.

Physicochemical Properties and Characterization

This compound is typically a white solid or a pale-yellow liquid, depending on its purity and isomeric form.[11][12]

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | [10] |

| Molecular Weight | 146.14 g/mol | [10] |

| pKa | ~3.12 (Predicted) | [11] |

| Appearance | White solid or pale-yellow liquid | [11][12] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives is routinely performed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is characterized by the presence of two singlets for the diastereotopic methyl groups of the acetonide, typically in the range of 1.3-1.5 ppm. The protons on the dioxolane ring appear as a multiplet, and the carboxylic acid proton is a broad singlet at lower field.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two methyl groups, the quaternary carbon of the acetonide, the carbons of the dioxolane ring, and the carbonyl carbon of the carboxylic acid, which appears at the lowest field.[13]

-

IR Spectroscopy: The infrared spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch of the carbonyl group (around 1700-1750 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group from the acetonide.[14]

Applications in Drug Discovery and Development

The primary utility of this compound and its derivatives lies in their role as chiral synthons for the preparation of complex, enantiomerically pure molecules, particularly pharmaceuticals.

Key Intermediate in the Synthesis of Gemcitabine

The most prominent application is in the synthesis of gemcitabine, a fluorinated nucleoside analogue used in the treatment of various cancers, including pancreatic, breast, and non-small cell lung cancer.[15] The original synthesis of gemcitabine, developed by Hertel and colleagues at Eli Lilly, utilizes the aldehyde derivative, (R)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, as a key starting material.[16][17] This aldehyde is readily prepared from D-mannitol, another member of the chiral pool.[16]

The synthesis involves a Reformatsky-type reaction between the aldehyde and ethyl bromodifluoroacetate to introduce the difluorinated carbon center, a crucial structural feature for the biological activity of gemcitabine.[18] The preserved stereocenter from the starting material dictates the stereochemistry of the resulting ribose sugar analogue.

Caption: Simplified pathway to Gemcitabine.

Conclusion

This compound stands as a testament to the enduring power of fundamental concepts in organic synthesis. Its historical roots in the pioneering work of Emil Fischer on protecting groups, combined with its modern application as a chiral pool-derived synthon, underscore its significance in the field. The ability to efficiently construct complex, enantiomerically pure molecules from this readily available starting material has had a profound impact on drug discovery and development, most notably in the synthesis of the life-saving anticancer drug gemcitabine. This guide has provided a comprehensive overview of its history, synthesis, characterization, and applications, affirming its status as a valuable tool in the arsenal of the synthetic chemist.

References

- 1. thyroid.org [thyroid.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 4. Emil Fischer - Wikipedia [en.wikipedia.org]

- 5. US6001994A - Process for making gemcitabine hydrochloride - Google Patents [patents.google.com]

- 6. US20080262215A1 - Gemcitabine production process - Google Patents [patents.google.com]

- 7. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 10. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]

- 11. Formation of chiral surface with enantiomeric tartaric acid on gemini-structured self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 13C NMR [m.chemicalbook.com]

- 14. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) MS [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. Synthesis process of the industrial production of gemcitabine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

A Technical Guide to the Stereoisomers of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid: Synthesis, Separation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the stereoisomers of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, a critical chiral building block in modern organic synthesis and pharmaceutical development. This document delves into the nuanced aspects of synthesizing, separating, and characterizing the (R) and (S) enantiomers of this important molecule. We will explore various methodologies, from asymmetric synthesis and enzymatic resolution to advanced analytical techniques for determining enantiomeric purity. Each section is designed to provide not only procedural details but also the underlying scientific principles that govern these processes, empowering researchers to make informed decisions in their experimental design.

Introduction: The Significance of Chirality in this compound

This compound, a derivative of glyceric acid, possesses a single stereocenter at the C4 position of the dioxolane ring. This gives rise to two non-superimposable mirror images: the (R) and (S) enantiomers. The seemingly subtle difference in the spatial arrangement of the carboxylic acid group has profound implications for the biological activity and synthetic utility of these molecules.

The enantiomers of this compound and its derivatives serve as versatile chiral synthons.[1] The dioxolane ring acts as a protecting group for the vicinal diol functionality of the parent glyceric acid, lending conformational rigidity that can be exploited to control the stereochemical outcome of subsequent reactions.[1] A prime example of its significance is the role of its corresponding aldehyde, (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, as a key intermediate in the synthesis of the anti-cancer drug gemcitabine.[1]

Given the stereospecific nature of biological systems, the ability to synthesize and analyze enantiomerically pure forms of this carboxylic acid is paramount for the development of safe and effective pharmaceuticals. This guide will provide the necessary technical details to achieve these goals.

Synthetic Pathways to Enantiopure this compound

The acquisition of enantiomerically pure this compound can be approached through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture. The choice of strategy often depends on factors such as available starting materials, scalability, and desired enantiomeric purity.

Asymmetric Synthesis via Oxidation of Chiral Precursors

A common and effective route to the enantiopure carboxylic acids is the oxidation of the corresponding chiral alcohols, (R)-(-)- and (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol (commonly known as (R)- and (S)-solketal, respectively). The key to this approach is the use of an oxidation method that proceeds without racemization of the chiral center.

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (NaOCl) provides a mild and efficient method for the oxidation of primary alcohols to carboxylic acids. This method is well-suited for substrates with labile chiral centers.

Experimental Protocol: Synthesis of (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

-

Dissolution: Dissolve (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq) in a suitable solvent such as acetonitrile.

-

Buffering: Add an aqueous solution of sodium phosphate buffer (e.g., pH 6.7).

-

Catalyst Addition: Add TEMPO (typically 0.01-0.05 eq) and sodium chlorite (NaClO2, 1.5-2.0 eq).

-

Initiation: Slowly add a dilute aqueous solution of sodium hypochlorite (NaOCl, 0.01-0.05 eq) to initiate the reaction.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3).

-

Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid (HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

Causality: The use of a buffered, two-phase system helps to maintain a stable pH and prevent side reactions. TEMPO acts as a recyclable catalyst, being oxidized to the active N-oxoammonium species which in turn oxidizes the alcohol. The use of NaClO2 as the terminal oxidant is crucial for the conversion to the carboxylic acid, as using NaOCl alone often stops at the aldehyde stage.

Caption: Asymmetric synthesis of the target carboxylic acid enantiomers.

Resolution of Racemic this compound

An alternative to asymmetric synthesis is the resolution of the racemic carboxylic acid. This can be achieved through chemical or enzymatic methods.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of a racemic mixture. For carboxylic acids, this often involves the enantioselective esterification of the acid or the hydrolysis of its racemic ester.

Conceptual Workflow: Lipase-Catalyzed Resolution

-

Substrate Preparation: Prepare the racemic methyl or ethyl ester of this compound.

-

Enzyme Selection: Screen a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify an enzyme with high enantioselectivity for the substrate.

-

Reaction: Incubate the racemic ester with the selected lipase in a buffered aqueous solution or a biphasic system. The lipase will preferentially hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted.

-

Separation: After a certain conversion (ideally around 50%), stop the reaction and separate the resulting carboxylic acid from the unreacted ester. This can be achieved by extraction under basic conditions to isolate the acid salt, followed by acidification.

-

Hydrolysis: The unreacted ester can then be hydrolyzed under standard conditions to yield the other enantiopure carboxylic acid.

Causality: The success of this method hinges on the enzyme's ability to differentiate between the two enantiomers, which is a result of the specific three-dimensional structure of the enzyme's active site. The choice of solvent, pH, and temperature can significantly impact both the reaction rate and the enantioselectivity.

Caption: Workflow for enzymatic kinetic resolution.

Analytical Techniques for Stereochemical Analysis

The accurate determination of enantiomeric purity is crucial. Several analytical techniques can be employed for this purpose, with chiral chromatography and NMR spectroscopy being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Method Development Considerations for this compound:

-

Column Selection: For acidic compounds, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) or anion-exchange type CSPs (e.g., Chiralpak® QN-AX) are often effective.

-

Mobile Phase: In normal-phase mode, a mixture of hexane and a chiral selector-modifying alcohol like isopropanol or ethanol is typically used. For acidic analytes, the addition of a small amount of a modifier like trifluoroacetic acid (TFA) is often necessary to improve peak shape and resolution.

-

Detection: UV detection is suitable due to the presence of the carboxyl group.

Illustrative Protocol for Chiral HPLC Separation:

-

Column: Chiralpak® AD-H (or similar polysaccharide-based column)

-

Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: UV at 210 nm

-

Sample Preparation: Dissolve the sample in the mobile phase.

Causality: The chiral recognition mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities of the stationary phase. The acidic modifier protonates the carboxyl group, influencing its interaction with the CSP and improving chromatographic performance.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy, while inherently unable to distinguish between enantiomers, can be a powerful tool for determining enantiomeric excess (ee) when a chiral derivatizing agent (CDA) is used. The CDA reacts with both enantiomers of the analyte to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each.

Protocol for ee Determination using Mosher's Acid:

-

Derivatization: React the racemic or enantiomerically enriched this compound with a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This is typically done in the presence of a non-nucleophilic base like pyridine.

-

NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.

-

Integration: Identify a well-resolved signal for each diastereomer. The ratio of the integrals of these signals corresponds directly to the ratio of the enantiomers in the original sample.

Causality: The magnetic environments of the nuclei in the two diastereomers are different due to the fixed spatial relationship between the chiral center of the analyte and the chiral center of the CDA. This difference in magnetic environment leads to different chemical shifts for corresponding protons or fluorine atoms.

References

A Comprehensive Technical Guide to 2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid: A Cornerstone Chiral Building Block

This guide provides an in-depth exploration of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, a pivotal chiral building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthesis, properties, and applications of this versatile molecule, moving beyond a mere recitation of facts to offer insights into the strategic considerations that underpin its use.

Introduction: The Strategic Importance of a Protected Chiral Synthon

This compound, often derived from the chiral pool, represents a powerful tool for introducing stereochemistry in the synthesis of complex molecules. Its utility stems from the clever masking of a vicinal diol as a robust acetonide, thereby unmasking the reactivity of the carboxylic acid and the latent chirality of the C4 position for further elaboration. This strategic protection is paramount, as it allows for a wide array of chemical transformations to be performed on the carboxylic acid moiety without compromising the sensitive diol functionality. The inherent rigidity of the dioxolane ring also plays a crucial role, often influencing the stereochemical outcome of reactions at or adjacent to the chiral center. This guide will delve into the practical aspects of its synthesis and application, providing not just protocols, but the scientific rationale behind them.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 146.14 g/mol | --INVALID-LINK--[1] |

| Appearance | White solid or pale-yellow to yellow-brown liquid | --INVALID-LINK-- |

| Boiling Point | 244.2±35.0 °C (Predicted) | --INVALID-LINK--[2] |

| pKa | 3.12±0.40 (Predicted) | |

| Storage | Inert atmosphere, store in freezer, under -20°C | --INVALID-LINK-- |

Spectroscopic Data Summary:

While a consolidated public spectrum for the free carboxylic acid can be elusive, data for its closely related methyl ester provides valuable comparative information.

| Nucleus | Chemical Shift (δ) ppm - Methyl Ester | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 4.53 | dd | 6.5, 4.0 | H-4 |

| 4.25 | dd | 8.5, 6.5 | H-5a | |

| 4.10 | dd | 8.5, 4.0 | H-5b | |

| 3.78 | s | - | -OCH₃ | |

| 1.45 | s | - | -CH₃ | |

| 1.38 | s | - | -CH₃ | |

| ¹³C NMR | 171.5 | - | - | C=O |

| 110.0 | - | - | C(CH₃)₂ | |

| 75.0 | - | - | C-4 | |

| 67.0 | - | - | C-5 | |

| 52.5 | - | - | -OCH₃ | |

| 26.5 | - | - | -CH₃ | |

| 25.5 | - | - | -CH₃ |

Note: The provided NMR data is for the corresponding methyl ester and serves as a reference. The carboxylic acid will show the absence of the methoxy signal and the presence of a broad carboxylic acid proton signal in the ¹H NMR spectrum.

Synthesis of this compound: A Tale of Chiral Pool Valorization

The synthesis of this chiral building block is a classic example of leveraging nature's readily available stereochemically defined molecules, a strategy known as chiral pool synthesis. The most common precursors are tartaric acid and glyceric acid, or their derivatives. Here, we detail the most reliable and field-proven synthetic approaches.

Method 1: From Tartaric Acid - The Acetonide Protection Strategy

This is a cornerstone synthesis that showcases the power of protecting group chemistry. The vicinal diols of tartaric acid are protected as a 2,2-dimethyl-1,3-dioxolane (acetonide), which then allows for further transformations.

Synthesis of the target molecule from tartaric acid.

Expertise in Action: The "Why" Behind the Steps

The initial esterification of tartaric acid to dimethyl tartrate is crucial as it facilitates the subsequent acetonide formation and allows for easier handling and purification. The choice of boron trifluoride etherate as a catalyst for the reaction with acetone is deliberate; it is a powerful Lewis acid that efficiently promotes the formation of the cyclic ketal. The subsequent selective hydrolysis and decarboxylation to the monoester is a critical and often challenging step, requiring careful control of reaction conditions to achieve high selectivity. Finally, the saponification of the remaining ester with lithium hydroxide is a standard and high-yielding method for obtaining the desired carboxylic acid.

Detailed Experimental Protocol: Synthesis of (R,R)-Dimethyl O,O-isopropylidenetartrate [3]

-

Reaction Setup: Under an inert atmosphere, charge a 2-L, two-necked, round-bottomed flask, equipped with a magnetic stirring bar and a pressure-equalized addition funnel, with (R,R)-dimethyl tartrate (89.1 g, 0.5 mol) dissolved in acetone (900 mL).

-

Catalyst Addition: To the clear solution, add boron trifluoride diethyl etherate (82.5 mL of a 48% solution, 0.31 mol) at room temperature over 30–40 minutes, ensuring the internal temperature does not exceed 30°C.

-

Reaction Monitoring: Stir the resulting yellow solution for an additional 3 hours, during which the color will change to red-brown.

-

Workup: Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution (4 L). Caution: Vigorous evolution of carbon dioxide will occur.

-

Extraction: Divide the turbid mixture into two parts and extract each part three times with ethyl acetate (3 x 500 mL).

-

Washing and Drying: Combine the organic layers, wash twice with water (2 x 1 L), and dry over anhydrous magnesium sulfate.

-

Purification: After filtration, remove the solvent by rotary evaporation. Purify the resulting yellow oil by fractional distillation (bp 92–95°C/1.5 mm) to afford the product as a yellowish oil.

Method 2: Oxidation of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

An alternative and highly efficient route involves the oxidation of the commercially available and relatively inexpensive (R)-(-)-solketal. This method is attractive due to its directness.

Oxidative route from Solketal to the carboxylic acid.

Choosing the Right Oxidant: A Matter of Selectivity and Practicality

While strong oxidants like potassium permanganate can be effective, they often require stringent reaction conditions and can lead to over-oxidation or side reactions.[4][5] A more modern and selective approach is the use of TEMPO-mediated oxidation. This system, typically employing sodium hypochlorite as the terminal oxidant, operates under mild conditions and is highly chemoselective for primary alcohols, minimizing the risk of unwanted side reactions.

Detailed Experimental Protocol: TEMPO-Catalyzed Oxidation

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.32 g, 10 mmol) in dichloromethane (50 mL).

-

Catalyst Addition: Add TEMPO (0.016 g, 0.1 mmol) and aqueous sodium bicarbonate (15 mL of a 0.5 M solution).

-

Oxidant Addition: Cool the mixture to 0°C and slowly add a solution of sodium hypochlorite (10 mL of a 10-15% aqueous solution) while vigorously stirring.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by chromatography or crystallization.

Method 3: Hydrolysis of the Corresponding Methyl Ester

For applications where the methyl ester is synthesized or commercially available, a straightforward hydrolysis provides the carboxylic acid in high yield.

Hydrolysis of the methyl ester to the carboxylic acid.

Detailed Experimental Protocol: Saponification of the Methyl Ester [2]

-

Reaction Setup: Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.8 g, 11.24 mmol) in tetrahydrofuran (THF, 20 mL) and cool to 0°C.

-

Base Addition: Slowly add an aqueous solution (20 mL) of lithium hydroxide monohydrate (0.71 g, 16.9 mmol) dropwise over 10 minutes.

-

Reaction: Continue stirring the reaction mixture at 0°C for 1 hour.

-

Workup: Dilute the reaction mixture with 50 mL of water and extract with ethyl acetate (50 mL). Discard the organic layer.

-

Acidification: Acidify the aqueous layer to pH=2 with 10 M phosphoric acid.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (4 x 50 mL).

-

Isolation: Combine the organic layers, wash sequentially with water and saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Applications in Drug Development and Total Synthesis

The true value of this compound and its derivatives lies in their application as chiral building blocks for the synthesis of complex, biologically active molecules.

Key Intermediate in Antiviral and Anticancer Therapeutics

-

Gemcitabine: The corresponding aldehyde, (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, is a crucial intermediate in the synthesis of the anticancer drug gemcitabine.

-

Antiviral Nucleoside Analogs: The chiral nature of this building block makes it an ideal starting material for the synthesis of various nucleoside analogs with potential antiviral activity against viruses such as HIV and hepatitis. For instance, it has been utilized in the synthesis of Nelfinavir, a potent HIV-protease inhibitor.[6]

-

Other Pharmaceuticals: Its derivatives have been employed in the synthesis of a wide range of other pharmaceuticals, leveraging the pre-installed stereocenter to control the overall stereochemistry of the final drug molecule.

A Versatile Tool in Natural Product Total Synthesis

The total synthesis of complex natural products often relies on a strategic disconnection approach that leads back to readily available chiral building blocks. This compound and its derivatives have featured in the synthesis of numerous natural products, providing a reliable source of chirality and a functional handle for further elaboration.[7][8][9][10][11]

Conclusion: An Enduringly Valuable Synthetic Tool

This compound is more than just a chemical reagent; it is a testament to the elegance and power of strategic synthesis. By harnessing the readily available chirality of natural precursors and employing robust protecting group strategies, chemists have at their disposal a versatile and reliable building block for the construction of complex and stereochemically rich molecules. Its continued application in the synthesis of life-saving medicines and intricate natural products underscores its enduring importance in the field of organic chemistry. This guide has aimed to provide not only the practical "how" but also the critical "why," empowering researchers to fully leverage the potential of this exceptional chiral synthon.

References

- 1. This compound | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid CAS#: 114746-70-2 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. passmyexams.co.uk [passmyexams.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Total Synthesis of Natural Products, Volumes 10 and 11, 2 Volume Set [campusstore.miamioh.edu]

- 8. natural products [www2.chemistry.msu.edu]

- 9. Total Synthesis of C-O Ring-Containing Natural Products [organic-chemistry.org]

- 10. download.e-bookshelf.de [download.e-bookshelf.de]

- 11. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Versatile Scaffold in Medicinal Chemistry

The 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid framework, a chiral scaffold readily derived from tartaric acid, has garnered significant attention in the field of medicinal chemistry. Its inherent stereochemistry and facile derivatization at the carboxylic acid position make it an attractive starting point for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential in developing novel therapeutics. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that underpin the antibacterial, antifungal, antiviral, and anticancer properties of these compounds, as well as their intriguing ability to modulate multidrug resistance.

Antibacterial and Antifungal Activities: Targeting Microbial Viability

Derivatives of this compound have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The primary strategy for developing these antimicrobial agents involves the synthesis of amide and ester derivatives, allowing for the exploration of various substituents to optimize potency and spectrum of activity.

Mechanism of Action: Disrupting Essential Fungal Processes

While the precise mechanisms for antibacterial activity are still under investigation for many derivatives, the antifungal action of some 1,3-dioxolane compounds is believed to involve the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death. This mechanism is analogous to that of azole antifungal drugs.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of antimicrobial 2,2-dimethyl-1,3-dioxolane-4-carboxamides and esters is typically achieved through standard amide or ester coupling reactions from the parent carboxylic acid.

A study on novel amide derivatives of 1,3-dioxolane revealed that the nature of the substituent on the amide nitrogen plays a crucial role in determining the antimicrobial activity[1]. For instance, the introduction of halogenated phenyl groups was found to enhance activity against certain bacterial and fungal strains.

Table 1: Antimicrobial Activity of Selected 2,2-dimethyl-1,3-dioxolane-4-carboxamide Derivatives [1][2]

| Compound ID | R (Substituent on Amide) | Test Organism | MIC (µg/mL) |

| 3a | Phenyl | Staphylococcus aureus | >1000 |

| 3b | 2-Carboxyphenyl | Staphylococcus aureus | 500 |

| 3c | 4-Iodophenyl | Candida albicans | 250 |

| 3d | 2-Chlorophenyl | Candida albicans | 250 |

| 3e | 2,4-Dichlorophenyl | Staphylococcus aureus | 500 |

Note: Data is illustrative and compiled from multiple sources. Direct comparison may be limited by different experimental conditions.

The data suggests that electron-withdrawing groups on the phenyl ring of the amide substituent can contribute to enhanced antimicrobial activity.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the potency of antimicrobial agents. The broth microdilution method is a standard and widely accepted protocol.

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity: Nucleoside Analogs as Viral Polymerase Inhibitors

The 2,2-dimethyl-1,3-dioxolane scaffold has been successfully incorporated into nucleoside analogs, leading to the discovery of potent antiviral agents. These compounds often mimic natural nucleosides and interfere with viral replication.

Mechanism of Action: Chain Termination of Viral DNA/RNA Synthesis

Dioxolane-based nucleoside analogs exert their antiviral effect primarily by acting as chain terminators during viral DNA or RNA synthesis[3][4][5][6][7]. After entering the host cell, these analogs are phosphorylated by host and/or viral kinases to their active triphosphate form. This triphosphate metabolite is then incorporated into the growing viral nucleic acid chain by the viral polymerase. Due to the modification in the sugar moiety (the dioxolane ring), the incorporated analog lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature termination of the chain and inhibition of viral replication.

Diagram 1: Mechanism of Action of Dioxolane-based Antiviral Nucleoside Analogs

Caption: Phosphorylation and incorporation of a dioxolane nucleoside analog leading to chain termination.

Structure-Activity Relationship (SAR)

The antiviral activity of these nucleoside analogs is highly dependent on the nature of the nucleobase and the stereochemistry of the dioxolane ring. For instance, certain purine and pyrimidine analogs have shown significant activity against viruses like SARS-CoV.

Anticancer Activity and Modulation of Multidrug Resistance (MDR)